Bis-aminooxy-PEG10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

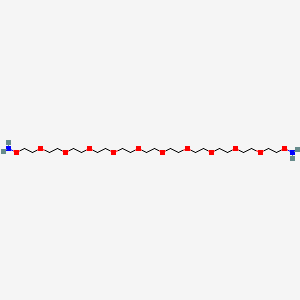

Bis-aminooxy-PEG10 is a homobifunctional polyethylene glycol (PEG) linker with two aminooxy groups. It is commonly used in bioconjugation and drug delivery applications due to its ability to react with carbonyl groups (such as ketones and aldehydes) to form stable oxime linkages . The chemical formula of this compound is C22H48N2O12, and it has a molecular weight of 532.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-aminooxy-PEG10 typically involves the reaction of aminooxy compounds with PEG derivatives. One common method is to react aminooxy acetic acid with PEG diol under acidic conditions to form the desired bis-aminooxy compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures. The final product is typically available in various quantities, ranging from milligrams to kilograms, depending on the application .

Chemical Reactions Analysis

Types of Reactions

Bis-aminooxy-PEG10 primarily undergoes nucleophilic addition reactions with carbonyl compounds to form oxime linkages. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .

Common Reagents and Conditions

The most common reagents used in reactions with this compound are carbonyl-containing compounds such as ketones and aldehydes. The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. The presence of a catalyst, such as an acid or base, can enhance the reaction rate .

Major Products Formed

The major products formed from reactions involving this compound are oxime-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery, protein modification, and biomolecule labeling .

Scientific Research Applications

Bis-aminooxy-PEG10 has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of complex molecules and polymers

Biology: It is employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their stability and solubility

Medicine: It is utilized in drug delivery systems to improve the pharmacokinetics and targeting of therapeutic agents

Industry: It is used in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of Bis-aminooxy-PEG10 involves the formation of oxime linkages with carbonyl-containing compounds. The aminooxy groups react with the carbonyl groups to form a stable oxime bond, which is resistant to hydrolysis and enzymatic degradation. This stability makes this compound an ideal linker for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Azido-PEG10-amine: This compound contains an azide group and an amine group, which can participate in click chemistry reactions.

Bis-succinimide ester-activated PEG: This compound contains succinimide ester groups that react with primary amines in proteins and other molecules.

Uniqueness

Bis-aminooxy-PEG10 is unique due to its ability to form stable oxime linkages with carbonyl compounds. This property makes it highly suitable for applications requiring stable and specific conjugation, such as drug delivery and protein modification .

Properties

Molecular Formula |

C22H48N2O12 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

O-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |

InChI |

InChI=1S/C22H48N2O12/c23-35-21-19-33-17-15-31-13-11-29-9-7-27-5-3-25-1-2-26-4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-24/h1-24H2 |

InChI Key |

YVWYHEIBQRXHII-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCON)OCCOCCOCCOCCOCCON |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)

![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)

![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)